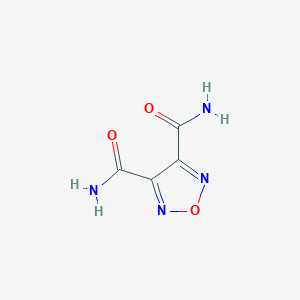

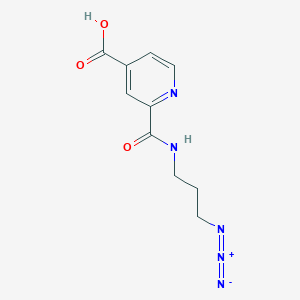

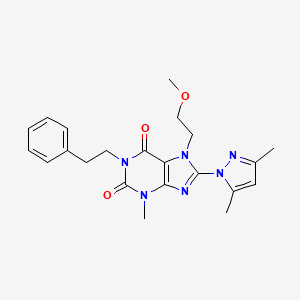

![molecular formula C14H15N3O2S B2931627 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705149-15-0](/img/structure/B2931627.png)

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolo[3,4-d]pyrimidine is a type of pyrimidine, which is a six-membered ring with two nitrogen atoms . Pyrimidines are part of many important biomolecules, such as DNA and RNA . Methanesulfonyl is a sulfonyl derivative, and it’s often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of a compound like “6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” would likely involve a pyrimidine ring attached to a methanesulfonyl group .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, methanesulfonic acid, a related compound, is a colorless liquid .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

HMG-CoA Reductase Inhibition : A novel series of compounds related to the specified chemical structure were synthesized and evaluated for their potential to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. One compound exhibited significant potency, suggesting potential applications in cholesterol management (Watanabe et al., 1997).

Antimicrobial Additives : Studies have shown the synthesis of heterocyclic compounds incorporating pyrimidine derivatives, which, when added to polyurethane varnishes and printing ink, exhibit strong antimicrobial effects. This suggests applications in coatings and inks to prevent microbial growth (El‐Wahab et al., 2015).

Halogen Bonding for Anion Recognition : Research involving methanesulfonyl-polarized halogen bonding indicates strong halide recognition capabilities in polar media. This innovative approach to anion binding highlights potential applications in molecular recognition and sensor design (Lohrman et al., 2019).

Chemical Synthesis and Modification

Novel Compound Synthesis : The chemical framework has been utilized in the synthesis of new compounds, demonstrating the versatility of pyrimidine derivatives in creating molecules with potential for various scientific applications, from medicinal chemistry to materials science (Le, 2014).

Modification of Pyrrolo[2,3-d]pyrimidines : A method based on C–H borylation followed by cross-coupling was developed to create biologically relevant pyrrolo[2,3-d]pyrimidine derivatives. This strategy enables the synthesis of a variety of compounds with potential biological activity, showcasing the chemical's role in facilitating complex synthetic routes (Klečka et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[(3-methylphenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLJUCOFXXAZSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

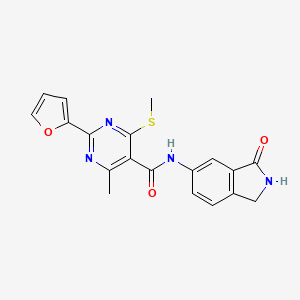

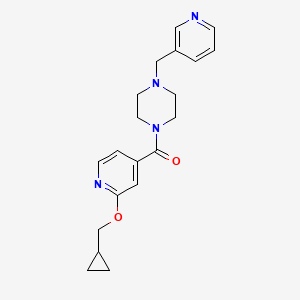

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)

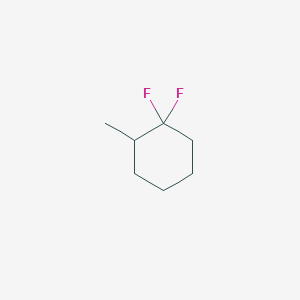

![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)

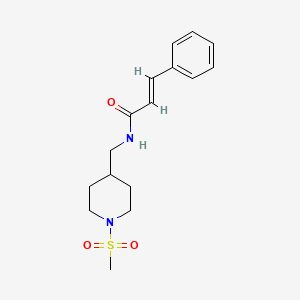

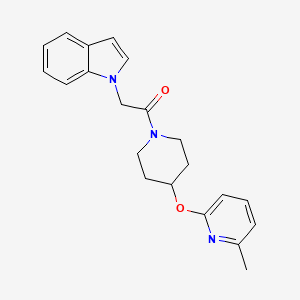

![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)

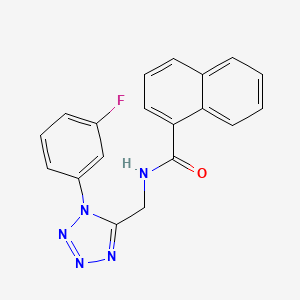

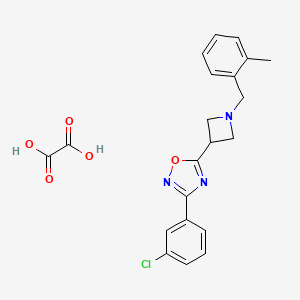

![N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2931565.png)